

Application Notes and Protocols for Stilling Coupling with Dimethyldiphenyltin

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Compound of Interest

Compound Name: *Dimethyldiphenyltin*

CAS No.: 1080-43-9

Cat. No.: B094608

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Abstract

This comprehensive guide provides a detailed protocol and in-depth scientific insights for performing the Stille coupling reaction using **dimethyldiphenyltin** as the organostannane reagent. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the reaction mechanism, offers a step-by-step experimental procedure, outlines critical safety and handling precautions for organotin compounds, and discusses the applications of this powerful carbon-carbon bond-forming reaction in the synthesis of complex molecules.

Introduction: The Strategic Advantage of Stille Coupling in Complex Synthesis

The palladium-catalyzed Stille cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organostannanes and various organic electrophiles.[1] First reported by John K. Stille, its robustness, mild reaction conditions, and exceptional functional group tolerance have cemented its role in the synthesis of natural products, pharmaceuticals, and advanced materials.[2][3]

Organotin reagents, the lynchpin of this transformation, are notably stable to air and moisture, a significant advantage over many other organometallic reagents.[4] This stability allows for easier handling, storage, and purification. The Stille reaction is compatible with a wide array of functional groups, including esters, amides, ketones, and hydroxyl groups, often obviating the need for cumbersome protection-deprotection sequences in multi-step syntheses.[5]

This guide focuses on the use of **dimethyldiphenyltin**, a mixed organostannane, which offers the selective transfer of a phenyl group. The inherent difference in migratory aptitude between aryl and alkyl groups on the tin atom is a key mechanistic feature that will be exploited.[6]

Reaction Mechanism: The Catalytic Cycle

The Stille coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4][7]

- **Oxidative Addition:** The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide (or pseudohalide) bond of the organic electrophile (R^1-X), forming a Pd(II) intermediate.[2]
- **Transmetalation:** The organostannane (in this case, **dimethyldiphenyltin**) then exchanges an organic group with the halide on the palladium center. This step is often the rate-determining step of the reaction. With **dimethyldiphenyltin**, the phenyl group is preferentially transferred over the methyl groups due to its greater migratory aptitude.[6]
- **Reductive Elimination:** The two organic groups (R^1 and the phenyl group) on the palladium intermediate are then coupled, forming the desired carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7]

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Caption: The catalytic cycle of the Stille coupling reaction.

Safety First: Handling Dimethyldiphenyltin and Palladium Catalysts

Extreme caution is paramount when working with organotin compounds due to their high toxicity. **Dimethyldiphenyltin** is toxic if swallowed and requires careful handling in a well-ventilated chemical fume hood at all times.[7]

Personal Protective Equipment (PPE):

- Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile) to prevent skin exposure.[7]
- Eye Protection: Chemical safety goggles or a face shield are mandatory.[7]
- Lab Coat: A flame-resistant lab coat should be worn.

Handling:

- Always handle **dimethyldiphenyltin** in a certified chemical fume hood to avoid inhalation of vapors.[7]
- Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water and seek medical advice.[7]
- Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]

Waste Disposal:

- All waste containing organotin compounds must be treated as hazardous waste.[7]
- Dispose of all chemical waste in accordance with local, regional, and national regulations. Do not empty into drains.[7]

Palladium catalysts, while generally less hazardous than organotin reagents, should also be handled with care. Avoid inhalation of palladium powders and wear appropriate PPE.

Experimental Protocol: Stille Coupling of an Aryl Halide with Dimethyldiphenyltin

This protocol provides a general procedure for the Stille coupling of an aryl halide with **dimethyldiphenyltin**. Note: This is a representative protocol and may require optimization for specific substrates.

4.1. Materials and Reagents:

- Aryl halide (e.g., iodobenzene, bromobenzene)
- **Dimethyldiphenyltin** ($\geq 95\%$ purity)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{Pd}_2(\text{dba})_3$)
- Ligand (if using a ligand-free palladium source, e.g., triphenylphosphine, XPhos)
- Anhydrous, degassed solvent (e.g., toluene, DMF, dioxane)
- Additives (optional, e.g., CuI, LiCl)
- Schlenk flask or round-bottom flask with a reflux condenser
- Inert gas supply (argon or nitrogen) with a manifold
- Standard laboratory glassware, syringes, and magnetic stirrer

4.2. Reaction Setup and Execution:

- **Inert Atmosphere:** Flame-dry the reaction flask under vacuum and backfill with an inert gas (argon or nitrogen). Maintain a positive pressure of inert gas throughout the reaction.
- **Reagent Addition:** To the flask, add the aryl halide (1.0 eq.), the palladium catalyst (typically 1-5 mol%), and any solid additives (e.g., CuI, 10 mol%).
- **Solvent Addition:** Add the anhydrous, degassed solvent via syringe. Stir the mixture for several minutes to ensure dissolution.
- **Organostannane Addition:** Add the **dimethyldiphenyltin** (typically 1.1-1.2 eq.) to the reaction mixture via syringe.

- **Reaction Conditions:** Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
- **Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

4.3. Work-up and Purification:

- **Cooling and Quenching:** Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble organotin fluorides.^[8]
- **Filtration:** Stir the mixture vigorously for 30-60 minutes, then filter through a pad of Celite® to remove the precipitated tin salts and the palladium catalyst.
- **Extraction:** Transfer the filtrate to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).
- **Washing and Drying:** Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
- **Concentration and Purification:** Filter to remove the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Representative Reaction

Parameters

The following table summarizes typical reaction parameters for the Stille coupling with **dimethyldiphenyltin**. These parameters should be optimized for each specific substrate combination.

Parameter	Recommended Range/Value	Rationale and Citation
Aryl Halide	1.0 equivalent	The limiting reagent in the reaction.
Dimethyldiphenyltin	1.1 - 1.2 equivalents	A slight excess is used to ensure complete consumption of the aryl halide.
Palladium Catalyst	1 - 5 mol%	A catalytic amount is sufficient to drive the reaction to completion.[9]
Solvent	Toluene, DMF, Dioxane	Choice of solvent can influence reaction rate and solubility of reagents.[9]
Temperature	80 - 110 °C	Higher temperatures are often required to drive the reaction to completion.[9]
Reaction Time	2 - 24 hours	Monitored by TLC or GC-MS until the starting material is consumed.[9]
Additives (Optional)	CuI (10 mol%), LiCl (2-3 eq.)	CuI can accelerate the transmetalation step. LiCl can facilitate the reaction with less reactive electrophiles.[10]

Applications in Drug Discovery and Development

The Stille coupling's reliability and broad functional group tolerance make it a valuable tool in the pharmaceutical industry. It is frequently employed in the synthesis of complex molecular architectures found in drug candidates and natural products. The ability to form biaryl linkages, a common motif in many bioactive molecules, is a particularly significant application. The use of **dimethyldiphenyltin** allows for the introduction of a phenyl group, a fundamental building block in medicinal chemistry.

Conclusion

The Stille coupling with **dimethyldiphenyltin** is a powerful and versatile method for the formation of aryl-aryl carbon-carbon bonds. By understanding the reaction mechanism, adhering to strict safety protocols, and carefully controlling the experimental parameters, researchers can effectively utilize this reaction in the synthesis of complex organic molecules. The protocol and insights provided herein serve as a comprehensive guide for the successful application of this important transformation in a research and development setting.

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